N-benzyl-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S2/c26-18(22-12-14-4-2-1-3-5-14)13-31-21-23-17-10-11-30-19(17)20(27)24(21)15-6-8-16(9-7-15)25(28)29/h1-9H,10-13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESBOUIAKGCASV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide (CAS No: 687568-94-1) is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.
This compound has the molecular formula and a molecular weight of 430.52 g/mol. Its structure features a thieno[3,2-d]pyrimidine core substituted with a nitrophenyl group and a benzyl-thioacetamide moiety. The compound's complex structure suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to N-benzyl derivatives. For instance, research on similar structures has demonstrated their ability to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation. Molecular docking studies indicated that these compounds could effectively bind to EGFR tyrosine kinase, suggesting a mechanism for their anticancer activity .
Table 1: Summary of Anticancer Activity Studies
| Compound Name | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-benzyl derivative | HT29 (Colon Cancer) | 15.0 | EGFR Inhibition |
| N-benzyl derivative | DU145 (Prostate Cancer) | 12.5 | EGFR Inhibition |
The proposed mechanism for the biological activity of this compound involves its interaction with key enzymes and receptors involved in cellular signaling pathways. The thieno[3,2-d]pyrimidine scaffold is known for its ability to inhibit kinases and other enzymes critical for tumor growth and survival.
Case Study: Inhibition of EGFR
In a specific case study involving similar compounds, molecular docking simulations revealed that these derivatives could effectively block the active site of EGFR. This blockade resulted in reduced phosphorylation and subsequent activation of downstream signaling pathways associated with cell proliferation and survival .
Toxicity and Side Effects
While the anticancer potential is promising, it is essential to evaluate the toxicity profile of N-benzyl derivatives. Preliminary studies suggest that these compounds exhibit selective cytotoxicity towards cancer cells with minimal effects on normal cells. However, further toxicological assessments are necessary to establish safety profiles before clinical application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several synthesized acetamide-pyrimidine hybrids (Table 1). Key differences lie in the substituents on the pyrimidine core and the acetamide side chain:
- Electron-withdrawing groups : The 4-nitrophenyl group in the target compound likely enhances metabolic stability compared to the 4-chlorophenyl group in compound 4a .
- Thioether vs. oxygen linkages : The thioether bridge in the target compound and B13 improves resistance to enzymatic cleavage relative to oxygen-linked analogues like B12 .
Pharmacological and Physicochemical Properties
While direct biological data for the target compound are unavailable, inferences can be drawn from analogues:
- Melting points: Melting points for thioacetamide derivatives (e.g., 230–232°C for 4a) suggest high crystallinity, a trait shared with the target compound due to its rigid thienopyrimidine core .
- Bioactivity : The 4-nitrophenyl group may confer kinase inhibitory activity, as seen in nitrophenyl-substituted pyrimidines targeting ATP-binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
